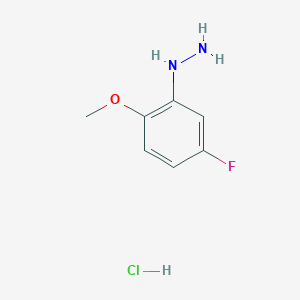

(5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride

Description

(5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride is a substituted phenylhydrazine derivative where the phenyl ring is modified with a fluorine atom at the 5-position and a methoxy group at the 2-position. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as pyrazolines, pyrazolidines, and hydrazones . Its hydrochloride salt form enhances solubility in polar solvents, facilitating its use in condensation and nucleophilic addition reactions. The electron-withdrawing fluorine and electron-donating methoxy groups influence its reactivity, making it suitable for applications ranging from pharmaceuticals to materials science .

Structure

3D Structure of Parent

Properties

IUPAC Name |

(5-fluoro-2-methoxyphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O.ClH/c1-11-7-3-2-5(8)4-6(7)10-9;/h2-4,10H,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRBGDXSCTKFYBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)NN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260790-31-5 | |

| Record name | Hydrazine, (5-fluoro-2-methoxyphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260790-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride typically involves the reaction of 5-fluoro-2-methoxybenzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form amines.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Azo compounds.

Reduction: Amines.

Substitution: Substituted hydrazine derivatives.

Scientific Research Applications

Synthesis and Properties

The synthesis of (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride typically involves the reaction of 5-fluoro-2-methoxyphenyl compounds with hydrazine derivatives. The compound can be synthesized using various methods, including batch and continuous flow processes, which optimize yield and reduce production costs.

Synthesis Overview:

- Starting Materials: 5-fluoro-2-methoxyphenyl compounds.

- Reagents: Hydrazine hydrate or substituted hydrazines.

- Conditions: Reactions are often conducted under reflux in solvents like methanol or ethanol.

Key Properties:

- Molecular Formula: CHClF NO

- CAS Number: 325-50-8

- Yield: Typically ranges from 70% to 90% depending on the reaction conditions used.

Medicinal Chemistry

This compound has shown potential as an intermediate in synthesizing various pharmaceutical compounds, particularly in the development of anticancer agents.

Case Study: Antitumor Activity

Research indicates that derivatives of this compound exhibit promising antitumor activity against colorectal cancer cells. The proposed mechanism involves the inhibition of specific cellular pathways that promote tumor growth.

Table 1: Antitumor Activity Data

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Colorectal Cancer | 12.5 | |

| Other Derivative X | Colorectal Cancer | 15.0 |

Agricultural Chemistry

The compound serves as an important intermediate in the synthesis of herbicides and pesticides. Its derivatives are utilized in developing agrochemicals that target specific pests while minimizing environmental impact.

Application in Herbicide Development

Research has demonstrated that this compound can be transformed into effective herbicides through various synthetic pathways, enhancing crop protection without harming beneficial organisms .

Chemical Manufacturing

In industrial settings, this compound is used as a building block for synthesizing more complex organic molecules. Its versatility allows it to be incorporated into various chemical processes, including:

Mechanism of Action

The mechanism of action of (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by forming covalent bonds with the active site, leading to the disruption of normal cellular processes. Additionally, it can interact with cellular pathways involved in signal transduction and gene expression.

Comparison with Similar Compounds

Structural and Electronic Effects

Substituents on the phenyl ring significantly alter the electronic properties and reactivity of hydrazine hydrochlorides. Below is a comparison with structurally similar compounds:

Key Research Findings

Synthetic Versatility : (5-Fluoro-2-methoxyphenyl)hydrazine HCl is preferred for synthesizing pyrazolidines with dual electron-modifying substituents, enabling applications in drug discovery (e.g., antifungal agents) .

Material Science Limitations : While effective in organic synthesis, its electron-withdrawing fluorine reduces its utility as a reducing agent in perovskite solar cells compared to propylhydrazine HCl (22.6% efficiency) .

Biological Trade-offs : Fluorine enhances target specificity but may reduce broad-spectrum antimicrobial activity compared to chloro analogs .

Biological Activity

(5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride is a chemical compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

- Chemical Name : this compound

- CAS Number : 1260790-31-5

- Molecular Formula : C8H10ClFN2O

- Molecular Weight : 196.63 g/mol

The compound features a hydrazine functional group attached to a fluorinated aromatic ring, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : The compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that it can disrupt bacterial cell membranes and inhibit essential metabolic pathways.

- Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation by interfering with critical signaling pathways, such as the p38 MAPK pathway. It has been shown to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and tubulin polymerization inhibition.

Antimicrobial Studies

A study conducted by Cheng et al. evaluated the antibacterial activity of several fluorinated compounds, including this compound. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains were determined using the disc diffusion method.

| Bacterial Strain | MIC (µM) |

|---|---|

| E. coli ATCC 35218 | 9.9 |

| P. aeruginosa ATCC 13525 | 4.9 |

| B. subtilis ATCC 6633 | 79.0 |

| S. aureus ATCC 6538 | 4.9 |

The results indicated that this compound exhibits potent antibacterial activity comparable to standard antibiotics like kanamycin B .

Anticancer Studies

In vitro studies have demonstrated that this compound inhibits the proliferation of various cancer cell lines. The compound was found to induce cell cycle arrest at the G2/M phase and promote apoptosis through the downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic proteins like Bax .

Case Studies

- Case Study on Anticancer Activity : A recent study investigated the effects of this compound on human breast cancer cells (MCF-7). The compound demonstrated an IC50 value of approximately 12 µM, indicating significant cytotoxicity against these cells. Mechanistic studies revealed that it inhibited tubulin polymerization, leading to disrupted mitotic processes .

- Case Study on Antimicrobial Efficacy : Another study assessed the efficacy of this compound against clinical isolates of Staphylococcus aureus. Results showed that it had an MIC value of 4.9 µM, suggesting strong antibacterial properties that could be harnessed for therapeutic applications .

Q & A

Q. What are the standard synthetic routes for preparing (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride?

The compound is typically synthesized via condensation reactions between substituted phenylhydrazine derivatives and carbonyl-containing precursors. A common approach involves reacting 5-fluoro-2-methoxybenzaldehyde with hydrazine hydrate under acidic conditions, followed by hydrochloride salt formation. For example, analogous hydrazine hydrochlorides (e.g., 4-methoxyphenylhydrazine hydrochloride) are synthesized by refluxing substituted benzaldehyde derivatives with hydrazine in ethanol, followed by HCl treatment and crystallization . Purification often involves recrystallization from ethanol or methanol to achieve >95% purity.

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : To confirm substitution patterns (e.g., fluorine and methoxy groups via and NMR) .

- Mass spectrometry (MS) : For molecular ion ([M+H]) validation and isotopic pattern matching .

- Melting point analysis : To assess purity (sharp melting points indicate high crystallinity) .

- Elemental analysis (EA) : To verify C, H, N, and Cl content against theoretical values .

Q. What safety precautions are essential when handling this compound?

Hydrazine derivatives are toxic and may cause hemolytic anemia. Key precautions include:

- Using PPE (gloves, lab coats, goggles) and working in a fume hood to avoid inhalation .

- Storing the compound in airtight containers below -20°C to prevent decomposition .

- Neutralizing waste with dilute sodium hypochlorite (bleach) before disposal to degrade reactive hydrazine moieties .

Advanced Research Questions

Q. How does this compound participate in heterocyclic synthesis (e.g., pyrazoles or indoles)?

The compound serves as a precursor in Fischer indole synthesis, where it reacts with ketones or aldehydes under acidic conditions to form substituted indoles. For example, analogous hydrazine hydrochlorides react with benzylideneacetone in ethanol under reflux to yield 4,5-dihydropyrazole derivatives. The electron-withdrawing fluorine and methoxy groups influence regioselectivity and reaction kinetics by modulating the nucleophilicity of the hydrazine nitrogen .

Q. What experimental parameters optimize the yield of hydrazine hydrochloride derivatives?

Critical factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility, while ethanol/water mixtures improve crystallization .

- Stoichiometry : A 1:1.1 molar ratio of hydrazine to aldehyde minimizes side reactions .

- Reaction time : Reflux for 6–8 hours ensures complete conversion, monitored via TLC (R ~0.3 in ethyl acetate/hexane) .

- Acid catalyst : HCl gas or concentrated HCl (1–2 equiv) facilitates salt formation and precipitation .

Q. What analytical challenges arise in assessing the purity and stability of this compound?

Challenges include:

- Byproduct identification : Hydrazone formation or oxidation byproducts require HPLC-MS for detection (C18 column, 0.1% formic acid/acetonitrile gradient) .

- Moisture sensitivity : The hydrochloride salt is hygroscopic; Karl Fischer titration ensures water content <0.5% .

- pH-dependent stability : Degradation studies in buffers (pH 1–12) at 25°C and 40°C reveal optimal stability at pH 4–6 .

Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data?

Discrepancies often arise from:

- Crystallization conditions : Slow cooling vs. rapid precipitation affects crystal purity and melting points. Replicating methods from (ethanol recrystallization) may improve consistency.

- Isomeric impurities : NMR can distinguish regioisomers (e.g., para vs. ortho substitution) .

- Instrument calibration : Cross-validate spectroscopic data with certified reference standards .

Q. What strategies enable functionalization of this compound for biological activity studies?

Functionalization approaches include:

- Acylation : Reacting with acid chlorides (e.g., acetyl chloride) to form hydrazides for enzyme inhibition assays .

- Metal complexation : Coordination with transition metals (e.g., Cu) enhances antimicrobial activity, verified via UV-Vis and cyclic voltammetry .

- Click chemistry : Azide-alkyne cycloaddition to attach fluorophores for cellular imaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.